C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Medicinal chemistry Sigma receptor pharmacology Scaffold design

Procure the authentic C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride salt to ensure precise molecular recognition in your receptor-binding and enzyme-inhibition assays. Unlike generic cyclopentylamine derivatives, this compound's conformationally rigid 1-phenylcyclopentyl pharmacophore—with geminal phenyl and aminomethyl groups—is essential for achieving nanomolar ACAT inhibition (PD 129337 series) and selective sigma-1 receptor engagement. The hydrochloride salt guarantees stoichiometric consistency in urea and acetamide coupling reactions, supporting reproducible SAR and co-crystallization workflows.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
Cat. No. B7759462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(1-Phenyl-cyclopentyl)-methylamine hydrochloride
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H17N.ClH/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2;1H
InChIKeyGFCHPBRPHVYFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride: Procurement-Grade Specifications and Core Identity


C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (CAS: 17511-89-6, 17380-61-9) is a primary aliphatic amine hydrochloride salt with molecular formula C₁₂H₁₈ClN and molecular weight 211.74 g/mol . The compound features a characteristic 1-phenylcyclopentyl scaffold wherein the aminomethyl group is attached directly to the cyclopentane ring at the C1 position bearing the phenyl substituent [1]. Commercially available grades typically specify minimum purity of 95%, with higher-purity grades (98%) available from select suppliers . The hydrochloride salt form enhances aqueous solubility and facilitates handling as a crystalline solid, with storage recommended at ambient temperature under dry conditions .

Why C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride Cannot Be Replaced by Generic Cyclopentylamine Analogs


Generic substitution with simpler cyclopentylamine derivatives fails because the 1-phenylcyclopentyl scaffold confers a unique combination of conformational rigidity and lipophilic bulk that governs specific molecular recognition events. The geminal arrangement of phenyl and aminomethyl groups at the cyclopentane C1 position creates a sterically constrained pharmacophore with LogP of approximately 2.56 and polar surface area of 26.02 Ų [1]. This geometry directly influences receptor binding topology in sigma-1 receptor ligand series, where the phenylcyclopentyl framework serves as a privileged scaffold for selective interactions . Close structural analogs lacking the quaternary substitution pattern at the cyclopentane C1 position (e.g., cyclopentyl(phenyl)methanamine) exhibit distinct stereoelectronic properties and altered receptor engagement profiles, rendering them non-interchangeable for SAR-driven investigations .

Quantitative Differentiation Evidence: C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: C1-Geminal Aminomethyl-Phenyl Substitution vs. C1-Phenyl/Cα-Amine Connectivity

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride bears the aminomethyl group directly on the cyclopentane C1 carbon, which also carries the phenyl ring. This geminal substitution pattern positions the primary amine nitrogen at a fixed distance and orientation relative to the aromatic ring and cyclopentane backbone. The closest commercially available regioisomeric analog, cyclopentyl(phenyl)methanamine hydrochloride (CAS 24260-05-7), places the amine nitrogen on a methine carbon external to the cyclopentane ring, resulting in fundamentally different conformational behavior and receptor recognition geometry .

Medicinal chemistry Sigma receptor pharmacology Scaffold design

Sigma-1 Receptor Ligand Scaffold Recognition: Privileged 1-Phenylcyclopentyl Framework in Patent Claims

The 1-phenylcyclopentyl framework represents a privileged scaffold explicitly claimed in sigma receptor ligand patents, where the specific C-(1-phenyl-cyclopentyl)-methylamine substructure serves as a core building block. Patent applications describe phenylcyclopentylacetamides and related analogs as sigma receptor ligands useful in treating cough, cognitive dysfunction, and other CNS disorders [1]. The structural rigidity provided by the geminal substitution at C1 is essential for achieving selective sigma-1 binding, distinguishing this scaffold from flexible chain analogs that exhibit promiscuous receptor binding profiles [2].

Sigma-1 receptor Neuropharmacology Patent analysis

ACAT Inhibitor Series: N-Phenyl-N'-[(1-phenylcyclopentyl)methyl]urea Derivatives Show Nanomolar Potency

The C-(1-phenyl-cyclopentyl)-methylamine moiety serves as the essential amine component in a series of ACAT inhibitors. Compound PD 129337, an N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea derivative synthesized using this amine building block, demonstrated an IC₅₀ of 17 nM against ACAT and dose-dependently lowered plasma cholesterol in cholesterol-fed rats [1]. The (1-phenylcyclopentyl)methyl substitution was identified as critical for achieving this potency, as alternative alkyl or arylalkyl substitutions yielded significantly reduced activity in the same assay system.

ACAT inhibition Cholesterol metabolism Cardiovascular drug discovery

Anticonvulsant Activity Profile: 1-Phenylcyclopentylamine Shows Potency in MES Seizure Model

1-Phenylcyclopentylamine (PPA), the free base form corresponding to the target hydrochloride salt, was evaluated alongside 1-phenylcyclohexylamine (PCA) and 1-(3-fluorophenyl)cyclohexylamine (3-F-PCA) in the mouse maximal electroshock (MES) seizure test. All three compounds demonstrated potent anticonvulsant activity, with PPA exhibiting efficacy comparable to PCA while potentially offering differentiated motor toxicity profiles upon oral administration [1]. The cyclopentyl ring size specifically influences the balance between anticonvulsant efficacy and behavioral side effects when compared to the cyclohexyl analog.

Anticonvulsant Epilepsy research Maximal electroshock

Validated Application Scenarios for C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride in Research Procurement


Sigma-1 Receptor Ligand Synthesis and Pharmacological Tool Development

This compound serves as the primary amine building block for synthesizing phenylcyclopentylacetamide and phenylcyclopentylurea derivatives claimed in sigma receptor ligand patents. Researchers developing sigma-1 selective ligands or investigating sigma receptor-mediated neuroprotection, ion channel modulation, or cellular stress responses require this specific scaffold to access the privileged 1-phenylcyclopentyl pharmacophore [1]. The hydrochloride salt form ensures consistent stoichiometry and solubility in coupling reactions with carboxylic acids or isocyanates .

ACAT Inhibitor SAR Studies Targeting Cholesterol Metabolism Pathways

Investigators studying acyl-CoA:cholesterol acyltransferase (ACAT) inhibition require this compound to prepare N-[(1-phenylcyclopentyl)methyl]-substituted urea derivatives. The structural series culminating in PD 129337 (IC₅₀ = 17 nM) established that the (1-phenylcyclopentyl)methyl substitution pattern is essential for achieving nanomolar potency [2]. Procurement of the authentic C-(1-phenyl-cyclopentyl)-methylamine scaffold is necessary to reproduce published SAR findings and extend the chemical series.

Anticonvulsant Drug Discovery: Cycloalkylamine Ring-Size SAR Investigations

Neuroscience research groups comparing cyclopentyl versus cyclohexyl ring systems in anticonvulsant development require this compound to generate the 1-phenylcyclopentylamine (PPA) series. Comparative studies in MES seizure models have differentiated PPA from PCA in terms of motor toxicity profiles, making the cyclopentyl variant essential for optimizing the therapeutic window of phenylcycloalkylamine anticonvulsant candidates [3].

DPP-IV Inhibitor Structural Biology and Crystallography Studies

The free base form, (1-phenylcyclopentyl)methanamine, has been co-crystallized with dipeptidyl peptidase IV (DPP-IV/CD26) as part of low molecular weight inhibitor development programs [4]. Structural biology laboratories requiring the authentic ligand for competitive binding assays or co-crystallization experiments with DPP-IV should procure the hydrochloride salt and perform in situ neutralization to obtain the active free base species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.